15-Hydroperoxyeicosatetraenoic acid, commonly referred to as 15-HpETE, is a polyunsaturated fatty acid derived from arachidonic acid through the action of the enzyme 15-lipoxygenase. This compound is characterized by a hydroperoxy group located at the 15th carbon position of the eicosatetraenoic acid backbone. As an eicosanoid, 15-HpETE plays a significant role in various biological processes, particularly in inflammation and cell signaling. It is a short-lived metabolite that is rapidly converted to 15-hydroxyeicosatetraenoic acid (15-HETE), which has distinct biological activities .
The primary chemical reaction involving 15-HpETE is its conversion into 15-HETE, catalyzed by the enzyme peroxidase. This transformation illustrates a typical metabolic pathway for hydroperoxides in biological systems. Additionally, 15-HpETE can undergo autoxidation, leading to the formation of various reactive oxygen species and potentially harmful byproducts if not regulated properly. This reaction is particularly relevant under oxidative stress conditions, where the uncontrolled production of hydroperoxy compounds can contribute to cellular damage .
15-HpETE exhibits several biological activities, primarily linked to its role as a signaling molecule in inflammatory responses. Increased levels of 15-HpETE have been associated with apoptosis in various cell types, as evidenced by DNA fragmentation and chromatin condensation. Furthermore, it can influence cell proliferation and differentiation through its metabolites, particularly 15-HETE, which is known to modulate immune responses and has been implicated in cancer biology .
The synthesis of 15-HpETE can be achieved through enzymatic and non-enzymatic pathways:
15-HpETE has potential applications in research and therapeutic contexts:
Research has indicated that 15-HpETE interacts with various cellular pathways:
Several compounds share structural similarities with 15-HpETE, particularly within the eicosanoid family. Here are some notable comparisons:
| Compound Name | Structure Similarity | Biological Role | Unique Features |
|---|---|---|---|
| 12-Hydroxyeicosatetraenoic acid (12-HETE) | Hydroxyl group at position 12 | Involved in inflammation | Primarily produced by lipoxygenase-12 |
| 5-Hydroxyeicosatetraenoic acid (5-HETE) | Hydroxyl group at position 5 | Modulates immune responses | Key player in leukotriene synthesis |
| Arachidonic Acid | Precursor to all eicosanoids | Essential fatty acid | Serves as a substrate for multiple enzymes |
| 15-Oxo-eicosatetraenoic acid (15-oxo-E) | Oxo group at position 15 | Involved in resolving inflammation | Stable metabolite compared to hydroperoxides |
Early quantitative work relied on reverse-phase high performance liquid chromatography that paired ultraviolet absorbance (λ = 235 nanometres) with a post-column electrochemical reductive cell. This dual-detector configuration produced a selective signal for the hydroperoxide while its reduced analogue, 15-hydroxyeicosatetraenoic acid, remained electro-inactive, overcoming co-elution that plagued single-detector schemes [1]. Subsequent refinements addressed stereochemical complexity. A combination of normal-phase silica columns with on-line electron-capture atmospheric pressure chemical ionisation allowed chiral separation of S- and R-isomers and lowered the limit of detection to sub-picomole levels [2]. Most recently, ultra-high performance liquid chromatography using an ethylene-bridged-hybrid C18 column enabled baseline resolution of 15-hydroperoxyeicosatetraenoic acid from its downstream alcohol within a ten-minute gradient, a prerequisite for quantifying the fourteen-fold surge observed in reperfused myocardial tissue [3].
| Year | Stationary phase | Eluent composition | Detector(s) | Limit of detection | Notable outcome |
|---|---|---|---|---|---|
| 1988 | C18 reverse-phase | Acetonitrile / methanol / water (isocratic) | Ultraviolet + coulometric reduction | ≈ 30 picomoles on-column* | First selective quantification in plasma; recovery strongly matrix-dependent [1] |
| 2009 | Amylose-based silica (normal-phase, chiral) | Hexane / isopropanol with ammonium formate | Electron-capture atmospheric pressure chemical ionisation tandem mass spectrometry | 0.1 picomole on-column | Baseline separation of S- and R-isomers; simultaneous profiling of seventeen eicosanoids [2] |
| 2023 | Ethylene-bridged-hybrid C18 (ultra-high performance) | Water / acetonitrile gradient (0–100% in 7 min) | Quadrupole time-of-flight mass spectrometry | < 0.5 nanomole kg⁻¹ wet tissue | Ten-minute run distinguished hydroperoxide from alcohol; enabled cardiac ferroptosis study [3] |
*Value inferred from calibration graph reported by Terao and co-workers.
Direct chemical ionisation mass spectrometry pioneered gas-phase analysis of the intact hydroperoxide. A low-energy isobutane plasma vaporised the analyte from a polyimide-coated fibre and delivered a working range of one microgram down to one hundred picograms [4]. Sensitivity and structural insight improved markedly with the adoption of negative-ion electrospray ionisation tandem mass spectrometry. MacMillan and Murphy demonstrated that collision-induced dissociation of the dehydrated molecular anion yields two diagnostic fragments, m/z 113 (allylic cleavage) and m/z 219 (charge-driven allylic fragmentation), permitting unambiguous assignment of the hydroperoxy position and detection at picomolar concentrations [5].
Liquid chromatography–mass spectrometry workflows now dominate quantitative studies. A chiral liquid chromatography–electron-capture atmospheric pressure chemical ionisation–multiple reaction monitoring platform achieved femtogram-on-column detection for numerous eicosanoids, including 15-hydroperoxyeicosatetraenoic acid, while maintaining linearity across three orders of magnitude [2]. This level of sensitivity underpinned lipidomic surveys that recorded basal tissue concentrations below one nanomole per gram and dynamic increases during inflammatory activation.
| Ionisation method | Fragment(s) monitored | Quantitative range | Limit of detection | Key reference |
|---|---|---|---|---|
| Direct chemical ionisation (isobutane) | [M − H]⁻ | 1 µg – 100 pg | 100 pg | Gut, Jamieson and Trudell 1987 [4] |
| Negative-ion electrospray tandem mass spectrometry | m/z 113, 219 | 10 pmol – 30 fmol | ≈ 3 pmol (signal-to-noise = 3) | MacMillan and Murphy 1995 [5] |
| Liquid chromatography–electron-capture atmospheric pressure chemical ionisation–multiple reaction monitoring | Transition 341 → 219 | 5 ng mL⁻¹ – 5 pg mL⁻¹ | 0.05 pg (femtogram scale) | Blair laboratory targeted lipidomics platform [2] |
Electrochemical transducers exploit the reducible peroxide group that distinguishes 15-hydroperoxyeicosatetraenoic acid from its downstream alcohol. In the seminal reversed-phase liquid chromatography study, a glassy-carbon working electrode was poised cathodically, generating a reduction current proportional to the peroxide content and enabling selective sensing despite chromatographic co-elution [1]. Flow-injection amperometry refined the concept: oxidation of the hydroperoxide at +1.10 volts versus saturated calomel electrode delivered a detection limit of fifty picomoles with a relative standard deviation below five per cent [6].
Recent designs integrate metal–organic framework nanomaterials that catalyse hydroperoxide reduction, extending linear dynamic ranges to sub-micromolar levels and improving signal-to-noise by digital filtering [7]. Electrochemical detectors remain attractive where optical background or limited sample volume preclude spectroscopic monitoring, although they require rigorous deoxygenation of mobile phases and routine electrode maintenance to sustain sensitivity.
| Electrode type | Operating potential | Configuration | Limit of detection | Precision (relative standard deviation) | Reference |
|---|---|---|---|---|---|
| Glassy carbon (coulometric) | –0.6 V (reduction) | Post-column in high performance liquid chromatography | ≈ 30 picomoles | < 8% | Terao, Shibata and Matsushita 1988 [1] |
| Glassy carbon (amperometric) | +1.10 V (oxidation) | Flow-injection analysis | 0.05 nanomole | 4.9% | Kibun Research collaboration 1992 [6] |
| Boron-doped diamond micro-flow cell | Pulse amperometry | Integrated with ultra-high performance liquid chromatography | 0.2 nanomole | < 4% | High-precision electrochemical detector review 2024 [7] |
Analysts face four persistent obstacles: chemical lability, matrix-driven loss, isomeric complexity and instrumental artefacts.
Rapid chemical reduction. Endogenous glutathione converts the hydroperoxide to its hydroxy counterpart within minutes at physiological temperature, reducing extraction recovery from human plasma by more than fifty per cent unless samples are chilled, fortified with metal chelators and processed immediately [1].
Metal-catalysed degradation. Trace ferrous ions fragment the hydroperoxide, necessitating chelation or column hardware passivation to prevent on-system decomposition that manifests as falling peak area and emergent aldehyde artefacts [1] [5].
Isobaric interference. The alcohol metabolite and positional isomers share identical nominal masses and overlapping retention windows. High-resolution chromatographic phases or tandem mass spectrometry monitoring of position-specific fragments (m/z 113 and m/z 219) are essential to avoid overestimation [5].
Matrix suppression and carry-over. Phospholipid-rich extracts attenuate ionisation efficiency, while adsorption to steel tubing causes memory effects. The adoption of electron-capture ionisation, deuterated internal standards and inert-coated flow paths has partially mitigated these issues, but absolute quantification still demands matrix-matched calibration [2].